![molecular formula C12H13F6N3O B5820614 N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea (also known as TFMPU) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMPU is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In
Wirkmechanismus
TFMPU inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to substrates, thereby inhibiting kinase activity. TFMPU has been shown to be highly selective for protein kinases, with minimal off-target effects.
Biochemical and Physiological Effects:
TFMPU has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by TFMPU has been shown to induce cell cycle arrest and apoptosis in cancer cells. TFMPU has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, TFMPU has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPU has several advantages for lab experiments. It is a highly selective inhibitor of protein kinases, making it a useful tool for studying kinase signaling pathways. TFMPU is also stable and easy to handle, making it a convenient reagent for lab experiments. However, TFMPU has some limitations. It is relatively expensive compared to other kinase inhibitors, and its effects on kinase activity can be affected by the presence of other compounds in the cellular environment.
Zukünftige Richtungen
TFMPU has several potential future directions for scientific research. One direction is the development of TFMPU-based therapies for cancer, inflammation, and neurological disorders. Another direction is the use of TFMPU as a tool to study kinase signaling pathways in various cellular processes. Additionally, the development of more potent and selective TFMPU analogs could improve its efficacy and reduce its off-target effects. Overall, TFMPU has the potential to make significant contributions to the field of biomedical research.
Synthesemethoden
TFMPU can be synthesized through a multistep process that involves the reaction of 3-pyridinemethanol with 1,1-bis(trifluoromethyl)propylamine in the presence of a catalyst. The resulting intermediate is then treated with urea to yield TFMPU. This synthesis method has been optimized to yield high purity TFMPU with a high yield.
Wissenschaftliche Forschungsanwendungen
TFMPU has been extensively used in scientific research due to its ability to act as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant protein kinase activity has been linked to several diseases, including cancer, inflammation, and neurological disorders. TFMPU has been shown to inhibit the activity of several protein kinases, including Aurora A, Aurora B, and CDK1, making it a promising candidate for the development of targeted therapies for these diseases.
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O/c1-2-10(11(13,14)15,12(16,17)18)21-9(22)20-7-8-4-3-5-19-6-8/h3-6H,2,7H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZNNBNITXLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)
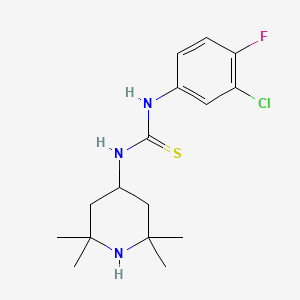
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
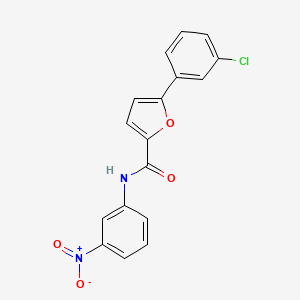
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)
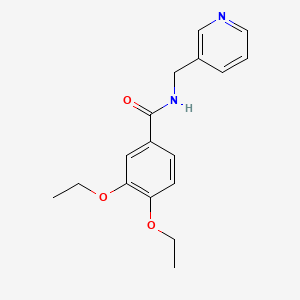
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
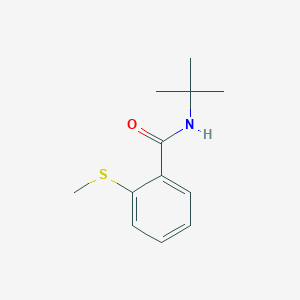
![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)
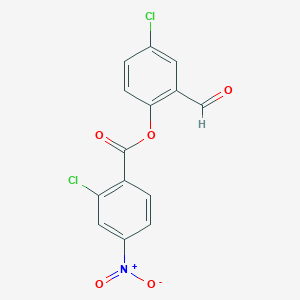

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)